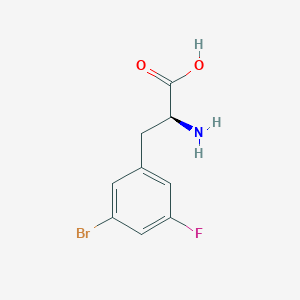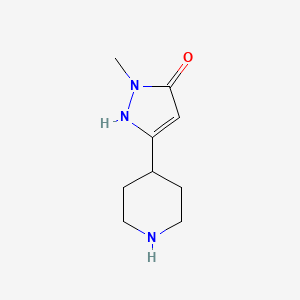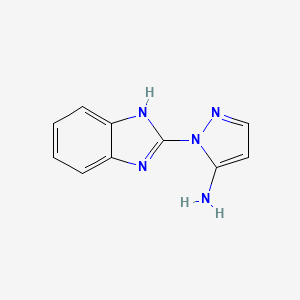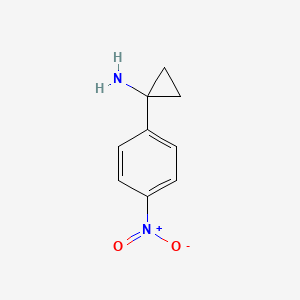![molecular formula C15H21N3 B11742243 benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742243.png)
benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a 2-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Benzylation: The final step involves the benzylation of the alkylated pyrazole using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under basic conditions.
Major Products
Oxidation: Benzyl ketones or aldehydes.
Reduction: Benzylamines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Materials Science:
Industry: The compound serves as an intermediate in the synthesis of various fine chemicals and agrochemicals.
作用機序
The mechanism of action of benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. The benzyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.
類似化合物との比較
Similar Compounds
Benzylpyrazole: Lacks the 2-methylpropyl substitution, resulting in different pharmacokinetic properties.
2-Methylpropylpyrazole: Lacks the benzyl group, affecting its lipophilicity and binding affinity.
Benzylamine: Lacks the pyrazole ring, leading to different chemical reactivity and biological activity.
Uniqueness
Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the combination of the benzyl group and the substituted pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C15H21N3 |
|---|---|
分子量 |
243.35 g/mol |
IUPAC名 |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C15H21N3/c1-13(2)11-18-12-15(10-17-18)9-16-8-14-6-4-3-5-7-14/h3-7,10,12-13,16H,8-9,11H2,1-2H3 |
InChIキー |
IHKKJPPXFNQADK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742176.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)
![2-Hydroxyimino-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11742182.png)
![2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11742185.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)




![2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742219.png)

